Avibactam - 794508-22-8

Avibactam

Catalog Number: EVT-8201592
CAS Number: 794508-22-8
Molecular Formula: C7H11N3O6S
Molecular Weight: 265.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avibactam is a member of the class of azabicycloalkanes that is (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide in which the amino hydrogen at position 6 is replaced by a sulfooxy group. Used (in the form of its sodium salt) in combination with ceftazidime pentahydrate for the treatment of complicated urinary tract infections including pyelonephritis. It has a role as an antibacterial drug, an antimicrobial agent and an EC 3.5.2.6 (beta-lactamase) inhibitor. It is a monocarboxylic acid amide, a member of ureas, an azabicycloalkane and a hydroxylamine O-sulfonic acid. It is a conjugate acid of an avibactam(1-).
Avibactam is a non-β-lactam β-lactamase inhibitor that is available in combination with ceftazidime (Avycaz). This combination was approved by the FDA on February 25, 2015 for the treatment of complicated intra-abdominal infections in combination with metronidazole, and the treatment of complicated urinary tract infections, including pyelonephritis caused by antibiotic resistant-pathogens, including those caused by multi-drug resistant gram-negative bacterial pathogens. As there is limited clinical safety and efficacy data, Avycaz should be reserved for patients over 18 years old who have limited or not alternative treatment options.
Avibactam is a beta Lactamase Inhibitor. The mechanism of action of avibactam is as a beta Lactamase Inhibitor.
Source and Classification

Avibactam was first identified and developed by researchers at the pharmaceutical company AstraZeneca. It is classified as a non-β-lactam β-lactamase inhibitor, which distinguishes it from traditional β-lactams by its unique mechanism of action and structure. Avibactam is often used in combination with the cephalosporin antibiotic ceftazidime, forming the combination known as ceftazidime-avibactam, which is approved for treating complicated urinary tract infections and intra-abdominal infections caused by resistant organisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Avibactam involves several key steps that utilize organic chemistry techniques. The initial step typically involves the formation of a bicyclic core structure through cyclization reactions. This core is then functionalized through various chemical transformations, including acylation and alkylation, to introduce the necessary substituents that confer its inhibitory properties against β-lactamases.

  1. Cyclization: Formation of the bicyclic structure using appropriate reagents.
  2. Functionalization: Introduction of functional groups that enhance binding affinity to β-lactamases.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for pharmaceutical applications.
Molecular Structure Analysis

Structure and Data

Avibactam's molecular formula is C12_{12}H14_{14}N4_{4}O4_{4}S, with a molecular weight of approximately 286.33 g/mol. The compound features a unique bicyclic structure that includes a sulfonamide moiety, which plays a critical role in its mechanism of action.

  • Key Structural Features:
    • Bicyclic core
    • Sulfonamide group
    • Various functional groups that enhance solubility and stability

The three-dimensional structure of Avibactam can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, revealing the spatial arrangement of atoms that is crucial for its interaction with β-lactamases.

Chemical Reactions Analysis

Reactions and Technical Details

Avibactam undergoes specific chemical reactions that are essential for its activity as a β-lactamase inhibitor. These include:

  1. Acylation Reaction: Avibactam acts by acylating the active site serine residue of β-lactamases, which prevents the enzyme from hydrolyzing β-lactam antibiotics.
  2. Reversible Binding: The binding of Avibactam to the enzyme is reversible, allowing it to inhibit the enzyme without permanently modifying it.
  3. Stability in Biological Systems: The compound exhibits stability under physiological conditions, which is crucial for its therapeutic efficacy.
Mechanism of Action

Process and Data

Avibactam inhibits β-lactamases through a mechanism involving the following steps:

  1. Binding: Avibactam binds to the active site of the β-lactamase enzyme.
  2. Acylation: Once bound, it acylates the serine residue at the active site, effectively blocking access to substrates such as penicillins and cephalosporins.
  3. Restoration of Antibiotic Activity: By inhibiting the enzyme, Avibactam restores the activity of co-administered β-lactam antibiotics against resistant bacterial strains.

Data from clinical studies indicate that combinations involving Avibactam significantly improve treatment outcomes in infections caused by multidrug-resistant organisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Avibactam is typically presented as a white to off-white solid.
  • Solubility: It demonstrates good solubility in water and other polar solvents, which is advantageous for formulation into injectable preparations.
  • Stability: The compound is stable under acidic conditions but may degrade under extreme alkaline conditions.

Relevant data regarding its stability and solubility are critical for pharmaceutical formulation development.

Applications

Scientific Uses

Avibactam has significant applications in clinical medicine, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli. Its use in combination therapies has been instrumental in addressing the growing concern of antibiotic resistance.

  • Clinical Indications:
    • Complicated urinary tract infections
    • Complicated intra-abdominal infections
    • Hospital-acquired pneumonia caused by resistant pathogens

Research continues into expanding its applications and understanding its full potential in combating antibiotic resistance across various bacterial strains.

Introduction to β-Lactamase Inhibitors in Antimicrobial Resistance

β-lactam antibiotics, encompassing penicillins, cephalosporins, carbapenems, and monobactams, constitute ~65% of injectable antibiotic prescriptions globally due to their efficacy and safety [1]. However, bacterial β-lactamases—enzymes hydrolyzing the β-lactam ring—represent the predominant resistance mechanism, with over 850 variants identified [4] [9]. These enzymes are classified into four Ambler classes: serine-based classes A, C, and D, and metallo-β-lactamases (MBLs; class B) requiring zinc ions for catalysis [7] [10]. β-lactamase inhibitors (BLIs) counteract this resistance by inactivating these enzymes, thereby restoring β-lactam activity. The evolution from early BLIs to advanced agents like avibactam reflects a critical scientific response to the escalating crisis of multidrug-resistant (MDR) pathogens.

Historical Evolution of β-Lactamase Inhibitors: From Clavulanic Acid to Non-β-Lactam Scaffolds

The first-generation BLIs—clavulanic acid (1980s), sulbactam, and tazobactam—are β-lactam derivatives that irreversibly inhibit class A β-lactamases through covalent binding to the active-site serine [4]. Their mechanism involves:

  • Formation of a stable acyl-enzyme complex after nucleophilic serine attack.
  • Secondary reactions (e.g., tautomerization, hydrolysis) leading to enzyme inactivation [4].

Despite their clinical utility, these inhibitors exhibited critical limitations:

  • Ineffectiveness against class C (AmpC) and class D (OXA) enzymes: Due to structural differences in the active site.
  • Susceptibility to resistance mutations: Mutations in class A enzymes (e.g., TEM, SHV) reduced inhibitor binding affinity [4].
  • No activity against MBLs: Which utilize zinc-coordinated hydrolysis rather than a serine residue [10].

Table 1: Comparison of Historical β-Lactamase Inhibitors

InhibitorChemical ClassTarget β-LactamasesKey Limitations
Clavulanic acidEnol-ether derivativeClass A (TEM, SHV)Inactivates against class C/D; induces AmpC expression
SulbactamPenicillanic acid sulfoneClass AWeak activity; poor permeability
TazobactamTriazolylpenicillanic acidClass ALimited spectrum; no MBL inhibition

These shortcomings catalyzed the development of non-β-lactam inhibitors designed to evade hydrolytic degradation and broaden spectrum coverage. Avibactam, a diazabicyclooctane (DBO), emerged as the first clinically approved non-β-lactam BLI. Its unique scaffold features:

  • Reversible covalent binding: Unlike irreversible first-generation inhibitors, avibactam forms a carbamoyl linkage with serine β-lactamases, allowing slow regeneration of the active inhibitor [4] [7].
  • Broader spectrum: Potent inhibition of class A (KPC), class C (AmpC), and some class D (OXA-48) enzymes [4].

Emergence of Avibactam as a Response to Extended-Spectrum and Carbapenemase-Mediated Resistance

The global proliferation of extended-spectrum β-lactamases (ESBLs) and carbapenemases (e.g., KPC, OXA-48) rendered carbapenems—once "last-resort" antibiotics—increasingly ineffective [1] [6]. Avibactam, combined with ceftazidime (ceftazidime-avibactam, CZA), was developed to counter these threats through:

Mechanistic Innovations

  • Electrophilic urea carbonyl: The DBO core’s carbonyl carbon acts as an electrophile, attacked by the serine hydroxyl to form a carbamate bond.
  • Reversible ring opening: Avibactam’s ring undergoes conformational change without hydrolysis, enabling dissociation and inhibitor recycling [4] [7].

Activity Against Key Resistance Determinants

  • Class A carbapenemases (KPC): Avibactam restores ceftazidime activity against Klebsiella pneumoniae-producing KPC, with MIC reductions of ≥16-fold [5] [8].
  • Class D enzymes (OXA-48): While less potent than against KPC, avibactam inhibits OXA-48 variants, expanding coverage of carbapenem-resistant Enterobacterales (CRE) [4].
  • AmpC cephalosporinases: Avibactam potently inactivates chromosomally encoded AmpC in Pseudomonas aeruginosa and Enterobacter spp., overcoming a key limitation of clavulanic acid [4].

Table 2: Avibactam’s Molecular Interactions with Key β-Lactamase Classes

Ambler ClassRepresentative EnzymeInhibition MechanismClinical Impact
Class AKPC-2/3Covalent carbamoylation; slow dissociationRestores ceftazidime efficacy against CRE
Class CAmpC (e.g., P. aeruginosa)Reversible ring openingEnhances activity against MDR non-fermenters
Class DOXA-48Lower affinity bindingPartial coverage of OXA-type carbapenemases

Resistance Emergence and Mutational Dynamics

Despite its efficacy, resistance to CZA arises via mutations in serine β-lactamases:

  • KPC Ω-loop mutations: Amino acid substitutions (e.g., D179Y, A177E) alter the active site, reducing avibactam binding while paradoxically restoring carbapenem susceptibility due to impaired β-lactam hydrolysis [5] [8].
  • Plasmid-mediated dissemination: Mutant blaKPC variants (e.g., blaKPC-33) spread clonally, particularly in ST258 K. pneumoniae [2] [5].

Role of Avibactam in Addressing Global Health Threats from Multidrug-Resistant Gram-Negative Pathogens

The World Health Organization identifies carbapenem-resistant Enterobacterales (CRE) and P. aeruginosa as critical-priority pathogens. Avibactam-based therapies address these threats through:

Epidemiological Impact

  • Susceptibility in CRE: Global surveillance shows CZA resistance in only 6.1% of Enterobacterales (vs. 25.8% in non-fermenters), making it a cornerstone for CRE infections [6].
  • Activity against non-fermenters: CZA retains efficacy against 45–55% of MDR P. aeruginosa isolates, though resistance is higher in regions with prolonged usage [3] [6].

Table 3: Global Resistance Proportions to Ceftazidime-Avibactam (2020–2024)

Pathogen GroupResistance Proportion (95% CI)High-Risk Populations
Enterobacterales6.1% (4.9–7.4)Carbapenem-resistant isolates: 25.8% (22.6–29.3)
Non-fermentative GNB25.8% (22.2–29.7)P. aeruginosa: 19–45% susceptibility variance
Regional VarianceAsia: 19.3% (15.7–24.2)Africa: 13.6% (5.6–29.2)
Europe: 11.0% (7.8–15.2)North America: 5.3% (4.2–6.7)

Mitigation of Virulence and Resistance Co-Selection

Avibactam combats convergent threats where carbapenem resistance pairs with hypervirulence:

  • CR-hvKP (carbapenem-resistant hypervirulent K. pneumoniae): CZA suppresses strains carrying pLVPK-like plasmids encoding hypermucoviscosity (Hmv) factors [2].
  • Resistance-virulence trade-offs: Mutations conferring CZA resistance (e.g., rmpA deletions) often attenuate virulence by reducing capsular polysaccharide production and biofilm formation [2].

Therapeutic Applications in Severe Infections

CZA is clinically endorsed for:

  • Complicated intra-abdominal infections (cIAI) and urinary tract infections (cUTI): Due to high urinary concentrations and efficacy against ESBL- and KPC-producing uropathogens [6].
  • Hospital-acquired pneumonia: Efficacy against P. aeruginosa and CRE supports its role in ventilator-associated bacterial pneumonia [3] [8].

Properties

CAS Number

794508-22-8

Product Name

Avibactam

IUPAC Name

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Molecular Formula

C7H11N3O6S

Molecular Weight

265.25 g/mol

InChI

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1

InChI Key

NDCUAPJVLWFHHB-UHNVWZDZSA-N

SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.